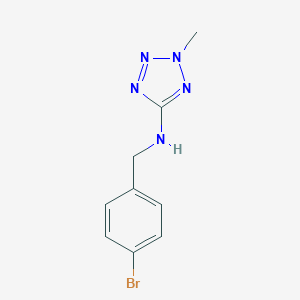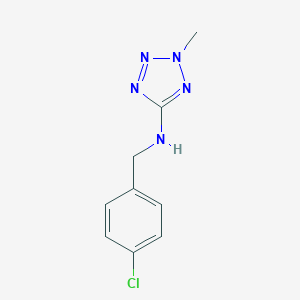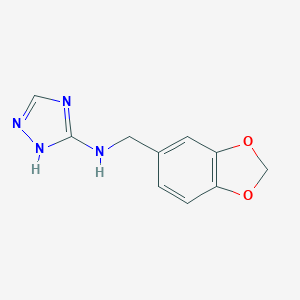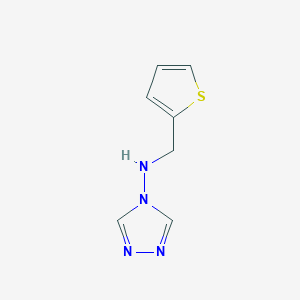
2-Methyl-4-naphthalen-2-yl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-naphthalen-2-yl-1,3-thiazole is a heterocyclic compound that has been studied extensively for its potential applications in various scientific research fields. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for use in a wide range of scientific applications. In
作用機序
The mechanism of action of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of several enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases. It has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway.
Biochemical and physiological effects:
2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic activities. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to suppress the growth and proliferation of cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of using 2-Methyl-4-naphthalen-2-yl-1,3-thiazole in lab experiments is its unique chemical structure and properties, which make it an attractive candidate for use in various scientific applications. This compound is relatively easy to synthesize and can be obtained in high yield with relatively simple reaction conditions. However, one of the main limitations of using this compound is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several future directions for the study of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole. One area of research is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Another area of research is the investigation of the potential applications of this compound in the field of materials science, including the synthesis of novel materials with unique properties. Finally, the potential use of this compound as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease, should be further explored.
合成法
The synthesis of 2-Methyl-4-naphthalen-2-yl-1,3-thiazole involves the reaction of 2-methyl-4-nitroaniline with thioacetic acid in the presence of a catalyst such as zinc dust or iron powder. The reaction proceeds through a series of intermediate steps, resulting in the formation of the final product. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and concentration of the reagents.
科学的研究の応用
2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In materials science, 2-Methyl-4-naphthalen-2-yl-1,3-thiazole has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds.
特性
分子式 |
C14H11NS |
|---|---|
分子量 |
225.31 g/mol |
IUPAC名 |
2-methyl-4-naphthalen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H11NS/c1-10-15-14(9-16-10)13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3 |
InChIキー |
YCTUEHYQMRRBAS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275607.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)



![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275617.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)


